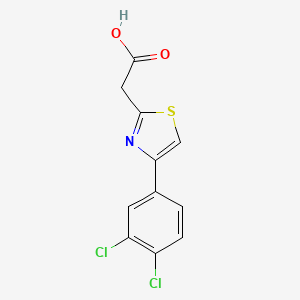

2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid

Description

Properties

IUPAC Name |

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c12-7-2-1-6(3-8(7)13)9-5-17-10(14-9)4-11(15)16/h1-3,5H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYDHONIIMDNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398606 | |

| Record name | [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898390-41-5 | |

| Record name | [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid"

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid

Abstract

This technical guide provides a comprehensive methodology for the synthesis and structural elucidation of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, a molecule of significant interest in medicinal chemistry. The core structure integrates a dichlorophenyl moiety, a thiazole heterocycle, and an acetic acid side chain, suggesting potential applications as a targeted therapeutic agent, particularly in the realm of anti-inflammatory drugs. This document details a robust, multi-step synthetic pathway centered around the Hantzsch thiazole synthesis, followed by a thorough characterization protocol employing Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The rationale behind key experimental choices is discussed to provide researchers with a framework for practical application and further investigation.

Introduction: Rationale and Scientific Context

The convergence of specific pharmacophores into a single molecular entity is a cornerstone of modern drug design. The title compound, 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, is an exemplar of this strategy, combining three motifs of established biological relevance.

-

The Thiazole Ring: Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is present in a wide array of natural products and synthetic pharmaceuticals, valued for its metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The development of novel thiazole derivatives remains a highly active area of research.[3]

-

The Dichlorophenyl Group: The inclusion of a 3,4-dichlorophenyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets. Halogenated phenyl rings are common in drugs targeting various receptors and enzymes.

-

The Acetic Acid Moiety: The carboxylic acid functional group, particularly as part of a phenylacetic or heteroarylacetic acid structure, is a classic pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Diclofenac. This group often serves as a key binding element to the active sites of enzymes such as cyclooxygenase (COX).

The logical synthesis of these components suggests that 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid is a promising candidate for investigation as a selective COX inhibitor or a novel anti-inflammatory agent.[4][5] This guide provides the foundational chemistry required to synthesize and verify this compound for further biological screening.

Synthesis and Mechanistic Insight

The construction of the target molecule is most efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[6] The overall strategy involves the cyclocondensation of an α-haloketone with a thioamide derivative, followed by hydrolysis to yield the final product.

Retrosynthetic Analysis & Strategy

A retrosynthetic approach logically deconstructs the target molecule to identify accessible starting materials. The key disconnection is at the thiazole ring, identifying the Hantzsch synthesis as the primary reaction. This breaks the molecule down into an α-haloketone and a thioamide carrying the acetic acid precursor.

Caption: Retrosynthetic analysis of the target compound.

The Hantzsch Synthesis: Mechanism and Justification

The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone in an SN2 reaction.[7][8] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the stable, aromatic thiazole ring.[8] Ethanol is a preferred solvent as it effectively dissolves the reactants and facilitates the reaction without interfering. The reaction is typically heated to reflux to provide the necessary activation energy for cyclization and dehydration.

Caption: Simplified workflow of the Hantzsch thiazole synthesis mechanism.

Detailed Experimental Protocol

Step A: Synthesis of 2-bromo-1-(3,4-dichlorophenyl)ethanone (α-haloketone)

-

To a solution of 1-(3,4-dichlorophenyl)ethanone (1 equiv.) in glacial acetic acid, add bromine (1 equiv.) dropwise at room temperature with stirring.

-

Continue stirring for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture slowly into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum. The crude product can often be used directly in the next step.

Step B: Synthesis of Ethyl 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetate (Cyclization)

-

In a round-bottom flask, dissolve 2-bromo-1-(3,4-dichlorophenyl)ethanone (1 equiv.) and ethyl thiooxamate (1.1 equiv.) in absolute ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress with TLC.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step C: Synthesis of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid (Hydrolysis)

-

Dissolve the purified ethyl ester from Step B in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2-3 equiv.) and stir the mixture at room temperature for 8-12 hours.

-

Monitor the hydrolysis by TLC until the starting ester is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using 1M HCl.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry in a vacuum oven to yield the final product.

| Parameter | Justification |

| Solvent (Ethanol) | Good solubility for reactants; appropriate boiling point for reflux.[7] |

| Base (LiOH) | Standard reagent for ester hydrolysis; provides hydroxide ions for saponification. |

| Acidification (HCl) | Protonates the carboxylate salt to precipitate the final carboxylic acid product. |

| Purification | Column chromatography for the intermediate ensures high purity for the final step; precipitation/filtration is often sufficient for the final acid. |

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid. The following techniques provide unambiguous structural evidence.

Spectroscopic and Physical Data

| Technique | Expected Observation |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| FT-IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch); ~1710 (C=O stretch); ~1600-1450 (C=C/C=N aromatic/thiazole); ~800-600 (C-Cl stretch) |

| ¹H NMR (DMSO-d₆) | δ ~13.0 (s, 1H, -COOH); δ ~8.2-7.7 (m, 4H, Ar-H + Thiazole-H); δ ~4.0 (s, 2H, -CH₂-) |

| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O); δ ~150-125 (Aromatic/Thiazole carbons); δ ~35 (-CH₂) |

| Mass Spec (ESI-) | Calculated m/z for C₁₁H₆Cl₂NO₂S⁻ [M-H]⁻: 301.94 |

Interpretation of Spectroscopic Data

-

FT-IR Spectroscopy: The most telling signal is a very broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9] This will overlap with C-H stretches. A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[10]

-

¹H NMR Spectroscopy: The spectrum is expected to show a low-field, broad singlet for the acidic proton of the -COOH group. The aromatic region will display signals for the three protons on the dichlorophenyl ring and the single proton on the thiazole ring. The methylene protons (-CH₂-) adjacent to the carbonyl group should appear as a sharp singlet.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid will be observed downfield (~170 ppm). A series of peaks in the ~150-125 ppm range will correspond to the eight distinct carbons of the thiazole and dichlorophenyl rings. The methylene carbon will appear furthest upfield.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion peak. The M+ peak (containing two ³⁵Cl), M+2 peak (one ³⁵Cl, one ³⁷Cl), and M+4 peak (two ³⁷Cl) will appear with an approximate relative intensity ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Caption: Workflow for the structural elucidation of the final product.

Potential Applications and Future Work

The structural design of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid makes it a compelling candidate for anti-inflammatory applications, potentially acting through the inhibition of cyclooxygenase (COX) enzymes.

Future research should focus on:

-

In Vitro Enzyme Assays: Evaluating the compound's inhibitory activity against COX-1 and COX-2 to determine its potency and selectivity.

-

Cell-Based Assays: Assessing its ability to reduce inflammatory responses in relevant cell lines (e.g., measuring prostaglandin E2 production).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution pattern on the phenyl ring or altering the length of the acetic acid chain to optimize activity and pharmacokinetic properties.

-

In Vivo Studies: If promising in vitro data is obtained, progressing the compound to animal models of inflammation to evaluate efficacy and safety.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

-

Organic Chemistry. Synthesis of Thiazoles. YouTube, 2019. Available at: [Link]

-

CUTM Courseware. Thiazole. Available at: [Link]

-

Touaibia, M., et al. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst." Molecules, 2017. Available at: [Link]

-

Cumhuriyet Science Journal. "Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors." 2020. Available at: [Link]

-

Alam, M. S., et al. "Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening." Bioorganic & Medicinal Chemistry Letters, 2017. Available at: [Link]

-

Abdel-Wahab, B. F., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 2021. Available at: [Link]

-

Kakehi, A., et al. "Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase." Chemical & Pharmaceutical Bulletin, 1993. Available at: [Link]

-

Lesyk, R., et al. "Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide." Molecules, 2020. Available at: [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. Available at: [Link]

-

NIST. Acetic acid - IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. youtube.com [youtube.com]

- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. Acetic acid [webbook.nist.gov]

"physicochemical properties of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of the compound 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid. As a molecule bearing structural motifs common in pharmacologically active agents, particularly cyclooxygenase inhibitors, a thorough understanding of its properties is paramount for applications in drug discovery and development.[1] This document moves beyond a simple listing of data points, offering an in-depth analysis of the causality behind experimental choices and providing detailed, field-proven protocols for the determination of critical parameters including the acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, and melting point. Furthermore, we outline the expected spectroscopic characteristics that confirm structural integrity. This guide is intended for researchers, medicinal chemists, and formulation scientists who require a robust and practical framework for characterizing this and similar novel chemical entities.

Introduction and Strategic Importance

The compound 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid belongs to a class of thiazole derivatives that have garnered significant interest for their biological activities. Related structures are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The journey of such a compound from a laboratory curiosity to a potential therapeutic agent is fundamentally governed by its physicochemical profile. These properties dictate its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety.

Low aqueous solubility, for instance, can lead to poor bioavailability and create significant challenges for in vitro testing and in vivo formulation.[3][4] Similarly, a compound's lipophilicity is a critical determinant of its ability to permeate biological membranes, while its acidity (pKa) dictates its charge state in different physiological compartments, affecting everything from solubility to target engagement. Therefore, the rigorous, early-stage characterization detailed in this guide is not merely an academic exercise but a critical, decision-driving process in drug development.

Chemical Structure:

Figure 1: 2D representation of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid.

Core Physicochemical Properties: Determination and Rationale

This section details the theoretical underpinnings and validated experimental protocols for determining the most influential physicochemical properties of the target compound.

Acidity (pKa)

Causality and Significance: The pKa is the pH at which a molecule exists in an equilibrium of its protonated and deprotonated forms (50:50). For an acidic compound like 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, the carboxylic acid moiety is the primary ionizable group. Its pKa value is crucial because the ionization state dramatically affects solubility, cell membrane permeability, and binding to biological targets.[5] A lower pKa value corresponds to a stronger acid.[6][7]

Recommended Protocol: Spectrophotometric pH Titration

This method is chosen for its high accuracy and suitability for compounds possessing a UV-active chromophore, which the dichlorophenyl-thiazole system provides. It requires only a small amount of sample.[5]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Accurately prepare a stock solution of the compound in a suitable organic co-solvent (e.g., DMSO, Methanol) to ensure complete dissolution before dilution in aqueous buffers.

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, typically spanning a range of 3-4 pH units around the estimated pKa (e.g., from pH 2 to pH 8).

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer, maintaining a low percentage of the organic co-solvent (<1%) to minimize its effect on the apparent pKa.

-

UV-Vis Measurement: Using a UV-Visible spectrophotometer, record the full absorbance spectrum (e.g., 200-400 nm) for each sample.[8]

-

Data Analysis: Identify a wavelength where the absorbance of the protonated (HA) and deprotonated (A⁻) species differs significantly. Plot the absorbance at this wavelength against the pH of the buffers.

-

pKa Determination: The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[9] This can be determined using non-linear regression analysis.

Experimental Workflow: pKa Determination

Caption: Workflow for spectrophotometric pKa determination.

Lipophilicity (logP)

Causality and Significance: Lipophilicity describes a compound's affinity for a lipid-like environment versus an aqueous one. It is quantified as the logarithm of the partition coefficient (logP) between n-octanol and water. This parameter is a cornerstone of medicinal chemistry, heavily influencing membrane permeability, plasma protein binding, and metabolic clearance.[10] The "shake-flask" method is considered the gold standard for its direct measurement.[11][12]

Recommended Protocol: Shake-Flask Method with HPLC Quantification

This protocol provides a direct and reliable measure of the compound's partitioning behavior. HPLC is used for quantification due to its high sensitivity and specificity, which is superior to simple UV-Vis when potential impurities are present.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This ensures thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that is well below its aqueous solubility limit.

-

Partitioning: In a glass vial, combine a precise volume of the compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the vial for a set period (e.g., 2-4 hours) at a constant temperature (25 °C) to allow the compound to partition between the two phases and reach equilibrium.[10]

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases without forming an emulsion.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and n-octanol layers using a validated reverse-phase HPLC method.

-

Calculation: Calculate logP using the formula: logP = log10([Compound]octanol / [Compound]water).

Experimental Workflow: Shake-Flask logP Determination

Caption: Workflow for shake-flask logP determination.

Aqueous Solubility

Causality and Significance: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature and pH. It is a critical property, as a drug must be in solution to be absorbed from the gastrointestinal tract.[13] We differentiate between thermodynamic and kinetic solubility. Thermodynamic solubility, determined at equilibrium, is the "gold standard" and is most relevant for formulation development.[14]

Recommended Protocol: Thermodynamic Shake-Flask Solubility

This method measures the true equilibrium solubility of the solid compound in an aqueous buffer, providing the most accurate and relevant value for drug development.[14][15]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a buffer solution at a physiologically relevant pH, such as pH 7.4 phosphate-buffered saline (PBS).

-

Sample Addition: Add an excess amount of the solid, crystalline compound to a known volume of the buffer in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Tightly seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: Allow the suspension to settle. To remove undissolved solid, filter the solution through a low-binding 0.45 µm filter or centrifuge at high speed and sample the supernatant.

-

Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

Result Expression: Express the solubility in units such as µg/mL or µM.

Melting Point

Causality and Significance: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline compound, it occurs over a narrow range (typically <1 °C). A broad melting range or a depressed melting point is a strong indication of impurities. This property is an important quality control parameter and provides insight into the crystal lattice energy of the solid form.

Recommended Protocol: Capillary Melting Point Determination

This is the standard pharmacopeial method, offering simplicity and accuracy when performed correctly.[16]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar.[16]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently or drop it down a long glass tube to pack the sample tightly into the sealed end to a height of about 3 mm.[17]

-

Measurement: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Rapid Scan (Optional): Perform an initial rapid heating to determine an approximate melting temperature.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This is the melting range.

Spectroscopic and Structural Characterization

Confirming the identity and structure of the compound is a prerequisite for any physicochemical analysis.

-

Mass Spectrometry (MS): Due to the 3,4-dichloro substitution pattern, the mass spectrum will exhibit a highly characteristic isotopic cluster for the molecular ion. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[18] A molecule with two chlorine atoms will therefore show three peaks:

-

M: The peak corresponding to two ³⁵Cl atoms.

-

M+2: The peak for one ³⁵Cl and one ³⁷Cl atom.

-

M+4: The peak for two ³⁷Cl atoms. The relative intensity ratio of these peaks will be approximately 9:6:1, providing unambiguous evidence for the presence of two chlorine atoms.[19]

-

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

A singlet in the far downfield region (~12 ppm), characteristic of the carboxylic acid proton, which may be broad.[20][21]

-

Signals in the aromatic region (7-8 ppm) corresponding to the three protons on the dichlorophenyl ring and the single proton on the thiazole ring.

-

A singlet around 3-4 ppm corresponding to the methylene (-CH₂-) protons.

-

-

FTIR Spectroscopy: The infrared spectrum will be dominated by features of the carboxylic acid group:

-

UV-Visible Spectroscopy: The conjugated system formed by the dichlorophenyl ring and the thiazole ring is expected to produce strong absorbance in the UV region (typically 200-400 nm), which is the basis for the spectrophotometric pKa determination and quantification in other assays.[23][24]

Data Summary and Interpretation

The table below summarizes the key physicochemical parameters for 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid and provides context for their interpretation in a drug discovery setting.

| Property | Measurement Technique | Expected Value / Range | Significance in Drug Discovery |

| pKa | Spectrophotometric Titration | 3.5 - 4.5 | Determines the charge state at physiological pH. A value in this range indicates it will be predominantly ionized (anionic) at pH 7.4, which typically increases aqueous solubility but may decrease membrane permeability. |

| logP | Shake-Flask / HPLC | 2.5 - 3.5 | A moderate logP is often desirable. This range suggests good membrane permeability without excessive lipophilicity that could lead to poor solubility, high plasma protein binding, or rapid metabolism. A similar mono-chloro analog has a calculated XLogP3 of 2.7.[25] |

| Aqueous Solubility | Thermodynamic Shake-Flask | < 100 µg/mL at pH 7.4 | Low to moderate solubility is anticipated. This is a critical parameter to measure, as values below 10 µg/mL often require formulation strategies or structural modification to ensure adequate absorption. |

| Melting Point (°C) | Capillary Method | 150 - 170 °C | A sharp melting point indicates high purity. A value in this range suggests a stable crystalline solid. A related mono-chloro analog has a reported melting point of 155-156 °C.[25] |

| Molecular Weight | Mass Spectrometry | 304.17 g/mol | Affects diffusion and fits within general guidelines for oral bioavailability (e.g., Lipinski's Rule of 5). |

Conclusion

The comprehensive physicochemical characterization of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, as outlined in this guide, is an indispensable step in evaluating its potential as a drug candidate. By employing robust, validated protocols for determining pKa, logP, solubility, and melting point, and confirming structural integrity through spectroscopic analysis, researchers can build a data-driven foundation for subsequent biological, pharmacological, and formulation studies. Understanding the "why" behind each measurement allows for intelligent interpretation of the data, enabling informed decisions that can de-risk and accelerate the complex process of drug discovery and development.

References

-

Creative Biolabs. Aqueous Solubility. [Link]

-

ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

International Journal of Science and Research (IJSR). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Wikipedia. Melting point. [Link]

-

Wired Chemist. Determination of Melting Point. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

University of Calgary. Melting point determination. [Link]

-

European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

-

National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Journal of the American Chemical Society. In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. [Link]

-

Scribd. UV-Visible Spectroscopy for Organic Compound Analysis. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

JoVE. Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

YouTube. Calculating pKa from pH and concentration of a weak acid. [Link]

-

Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

ResearchGate. What are the merits of logP determination by RP-HPLC over shake-flask method? [Link]

-

Agilent. What is UV-Visible/UV-Vis Spectroscopy? Principles Overview. [Link]

-

Wikipedia. Acid dissociation constant. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]

-

ResearchGate. ¹H NMR spectrum of the thiazole derivative B. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

BYJU'S. The pKa value is the negative base -10 logarithm of the acid dissociation constant (Ka) of a solution. [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

-

ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

ResearchGate. The correlation of the Log P values obtained by the shake flask method... [Link]

-

Pearson. The molecule that gave the mass spectrum shown here contains a halogen. [Link]

-

PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

PubMed. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. [Link]

-

ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

PubChem. {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. [Link]

Sources

- 1. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Acid dissociation constant - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. longdom.org [longdom.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. asianpubs.org [asianpubs.org]

- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 15. enamine.net [enamine.net]

- 16. thinksrs.com [thinksrs.com]

- 17. Determination of Melting Point [wiredchemist.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. agilent.com [agilent.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. echemi.com [echemi.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic Acid: A Proposed Research Framework

Abstract

The compound 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid represents a novel chemical entity with potential pharmacological activity, suggested by the prevalence of its core scaffolds—the dichlorophenyl group and the thiazole ring—in a variety of bioactive molecules. To date, the specific mechanism of action for this compound remains uncharacterized in publicly available literature. This technical guide, therefore, presents a comprehensive, hypothesis-driven research framework designed for researchers, scientists, and drug development professionals. It outlines a systematic approach to investigate the compound's biological targets and elucidate its molecular mechanism of action. This document provides a series of proposed experimental protocols, from initial computational screening to in-depth cellular and biochemical assays, to guide the scientific inquiry into this promising molecule.

Introduction and Structural Analysis

The chemical structure of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid combines several moieties of known pharmacological relevance. The thiazole ring is a key component in numerous approved drugs with diverse activities, including anticancer agents like Dasatinib and anti-inflammatory drugs.[1] Similarly, the dichlorophenyl group is present in many small-molecule inhibitors targeting kinases and other enzymes. The acetic acid side chain suggests potential for interaction with binding pockets that accommodate carboxylates, such as those in certain enzymes or transporters.

Given the structural similarities to known bioactive compounds, we can formulate several primary hypotheses for its mechanism of action:

-

Hypothesis 1: Inhibition of Pro-inflammatory Enzymes. The thiazole and dichlorophenyl moieties are found in inhibitors of enzymes like cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K).[1][2][3] The compound may therefore act as an anti-inflammatory agent by targeting such enzymes.

-

Hypothesis 2: Kinase Inhibition. The general structure resembles scaffolds of known kinase inhibitors.[1] The compound could potentially interfere with ATP binding or allosteric sites on various kinases involved in cell signaling and proliferation.

-

Hypothesis 3: Interaction with Nuclear Receptors. The lipophilic nature of the dichlorophenyl group and the acidic side chain could facilitate binding to certain nuclear receptors, modulating gene transcription.

This guide will provide a detailed roadmap to systematically test these hypotheses.

Proposed Research Plan: A Multi-pronged Approach

A logical and efficient investigation into the mechanism of action of a novel compound requires a tiered approach, starting with broad screening and progressively focusing on more specific targets.

Phase 1: Initial Profiling and Target Class Identification

The first phase aims to broadly assess the compound's biological activity and narrow down the potential target classes.

Before embarking on wet-lab experiments, computational methods can provide valuable initial hypotheses.

Experimental Protocol: Reverse Docking and Pharmacophore Screening

-

Compound Preparation: Generate a 3D conformation of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid using a computational chemistry tool (e.g., ChemDraw, Avogadro) and perform energy minimization.

-

Target Database Selection: Utilize a comprehensive database of protein structures known to be involved in disease, such as the Protein Data Bank (PDB), focusing on kinases, pro-inflammatory enzymes (COX-1/2, lipoxygenases, PI3K), and nuclear receptors.

-

Reverse Docking: Employ a reverse docking server (e.g., PharmMapper, SuperPred) to screen the compound against the selected protein database. This will predict potential binding targets based on shape and chemical complementarity.

-

Pharmacophore Modeling: Generate a pharmacophore model based on the compound's structure and screen it against a database of known pharmacophores to identify molecules with similar interaction features and, by extension, similar targets.

-

Data Analysis: Analyze the results to identify clusters of high-scoring potential targets. Prioritize targets that are functionally related and align with the initial hypotheses.

This step involves testing the compound's effect on various cell lines to identify a primary phenotypic response.

Experimental Protocol: Multi-panel Cell Viability and Cytotoxicity Assay

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) and a non-cancerous control cell line (e.g., HEK293).[1]

-

Compound Treatment: Plate the cells in 96-well plates and treat with a range of concentrations of the compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

-

Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue, to determine the compound's effect on cell proliferation.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A low IC50 in specific cell lines may suggest a targeted cytotoxic or anti-proliferative effect.

Phase 2: Hypothesis-Driven Target Validation

Based on the results from Phase 1, this phase will focus on validating the most promising hypothesized targets using biochemical and cellular assays.

Assuming Phase 1 suggests anti-inflammatory or kinase-inhibiting properties, direct enzyme inhibition assays are crucial.

Experimental Protocol: In Vitro Kinase/Enzyme Inhibition Assay

-

Target Enzyme Selection: Based on in silico predictions and phenotypic screening, select relevant purified enzymes (e.g., recombinant human COX-2, PI3Kγ, or a panel of kinases).

-

Assay Setup: Utilize a suitable assay format, such as a fluorescence-based assay or a radiometric assay, to measure enzyme activity.

-

Inhibition Measurement: Incubate the enzyme with its substrate and varying concentrations of the test compound. Measure the enzyme activity relative to a vehicle control (e.g., DMSO).

-

IC50 Calculation: Determine the IC50 of the compound for each enzyme to quantify its inhibitory potency.

Data Presentation: Enzyme Inhibition Profile

| Target Enzyme | Compound IC50 (µM) | Positive Control IC50 (µM) |

| COX-1 | TBD | Celecoxib: TBD |

| COX-2 | TBD | Celecoxib: TBD |

| PI3Kα | TBD | Alpelisib: TBD |

| PI3Kγ | TBD | Eganelisib: TBD |

| Kinase X | TBD | Staurosporine: TBD |

| Kinase Y | TBD | Dasatinib: TBD |

TBD: To Be Determined

Confirming that the compound interacts with its putative target within a cellular context is a critical validation step.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Treatment: Treat a responsive cell line (identified in Phase 1) with the compound at concentrations around its IC50.

-

Protein Extraction: After treatment, lyse the cells and extract total protein.

-

Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with antibodies against the phosphorylated (active) and total forms of downstream effectors of the hypothesized target pathway (e.g., phospho-Akt for the PI3K pathway, or phospho-ERK for a kinase pathway).

-

Analysis: Quantify the changes in protein phosphorylation to determine if the compound inhibits the target signaling pathway in cells.

Visualizing Proposed Workflows and Pathways

Diagrams are essential for conceptualizing the research plan and potential mechanisms.

Caption: Proposed workflow for mechanism of action elucidation.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for elucidating the mechanism of action of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid. By systematically progressing from broad, hypothesis-generating studies to specific, validation-focused experiments, researchers can efficiently identify the compound's primary biological targets and signaling pathways. The successful execution of this plan will not only reveal the molecular basis of the compound's activity but also pave the way for its potential development as a therapeutic agent. Future studies could involve lead optimization, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological profiling.

References

-

Song, J., & Deng, Z. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [Link]

-

Zari, A. T. (2000). Effect of 2,4-dichlorophenoxyacetic Acid Herbicide on Escherichia Coli Growth, Chemical Composition, and Cellular Envelope. PubMed. [Link]

-

Giordano, I., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

-

Reuber, M. D. (1983). Carcinogenicity and toxicity of 2,4-dichlorophenoxy-acetic acid. Science of The Total Environment. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Molecules. [Link]

-

Alam, M. S., et al. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Lesyk, R., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI. [Link]

-

Fahim, A. M., et al. (2021). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. ResearchGate. [Link]

-

Gouda, M. A., et al. (2016). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. [Link]

- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

(2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem. [Link]

-

Fahim, A. M., et al. (2021). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. PubMed. [Link]

-

{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. PubChem. [Link]

-

Nishikawa, K., et al. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. [Link]

-

Alam, M. S., et al. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. ResearchGate. [Link]

Sources

- 1. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological activity of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid derivatives"

An In-Depth Technical Guide: The Biological Activity of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic Acid Derivatives

Abstract

The thiazole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. This guide focuses on a specific, promising subclass: derivatives of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid. The strategic incorporation of a 3,4-dichlorophenyl moiety onto the thiazole ring, combined with an acetic acid functional group, creates a scaffold with significant therapeutic potential. This document synthesizes current research to provide an in-depth analysis of the primary biological activities associated with this chemical space, including potent anti-inflammatory, anticancer, and antimicrobial effects. We will explore the underlying mechanisms of action, present detailed structure-activity relationship (SAR) analyses, and provide robust, field-proven experimental protocols for their evaluation. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The Thiazole Nucleus in Medicinal Chemistry

The Versatility of the Thiazole Scaffold

Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. This nucleus is a privileged structure in drug discovery, prized for its metabolic stability and its ability to engage in a wide range of non-covalent interactions with biological targets.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antidiabetic, and antihypertensive properties.[1][3] The thiazole ring is a key component in numerous approved drugs, underscoring its therapeutic importance.

The 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic Acid Pharmacophore: Rationale for Investigation

The specific scaffold of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid combines three key structural motifs, each contributing to its biological potential:

-

4-Aryl-Thiazole Core: This forms the rigid backbone of the molecule. The aryl group at the 4-position is a common feature in biologically active thiazoles, crucial for orienting the molecule within target binding sites.

-

3,4-Dichlorophenyl Group: The presence of halogens, particularly chlorine, on the phenyl ring can significantly enhance biological activity. Dichloro-substitution can increase lipophilicity, improving cell membrane penetration, and can form specific halogen bonds with protein residues, increasing binding affinity and target selectivity.[4] Structure-activity relationship studies frequently confirm that chloro-substituents lead to potent activity.[2]

-

Acetic Acid Moiety: The acetic acid group at the 2-position provides a critical acidic proton and a site for hydrogen bonding. This functionality is common in non-steroidal anti-inflammatory drugs (NSAIDs) where it is essential for interacting with the active site of cyclooxygenase (COX) enzymes.[5][6] This group can also be derivatized into amides or esters to modulate potency, selectivity, and pharmacokinetic properties.[7]

Synthetic Strategies

General Synthesis via Hantzsch Thiazole Synthesis

The most common and efficient method for constructing the 4-aryl-thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the target scaffold, this typically involves reacting 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one with a derivative of 2-mercaptoacetic acid or a related thioamide, followed by further modifications.

Caption: General workflow for Hantzsch thiazole synthesis.

Protocol: General Synthesis of 2-Amino-4-Aryl Thiazole Intermediate

This protocol describes the foundational step for creating the core scaffold, which can then be further modified to produce the target acetic acid derivatives.

-

Reactant Preparation: Dissolve substituted acetophenone (e.g., 3,4-dichloroacetophenone) and thiourea in ethanol.[2][8]

-

Halogenation: Add iodine or bromine dropwise to the mixture while stirring. The α-haloketone is formed in situ.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, monitoring progress with Thin Layer Chromatography (TLC).[8]

-

Work-up: Cool the mixture and extract with a suitable solvent like ether.

-

Purification: Dissolve the crude product in boiling water and precipitate the aminothiazole intermediate by adding ammonium hydroxide.[8]

-

Recrystallization: Recrystallize the solid product from a suitable solvent (e.g., ethanol, water) to obtain the purified 2-amino-4-(3,4-dichlorophenyl)thiazole intermediate.

-

Derivatization: The amino group at the 2-position can then be reacted with chloroacetyl chloride, followed by hydrolysis, to yield the target acetic acid.[8]

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Derivatives of dichlorophenoxy acetic acid and aryl-thiazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[8][9]

3.1.1 Mechanism: Inhibition of COX-2 and Pro-inflammatory Cytokines The primary mechanism for the anti-inflammatory effect of many acetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][10] COX-2 is responsible for converting arachidonic acid into prostaglandins (like PGE2), which are potent mediators of pain and inflammation.[6] Selective inhibition of COX-2 over COX-1 is a key goal in drug design to reduce the gastrointestinal side effects associated with traditional NSAIDs.[6] Additionally, these compounds have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), further contributing to their anti-inflammatory profile.[1][9]

Caption: Mechanism of anti-inflammatory action.

3.1.2 Data Summary: Anti-inflammatory Activity of Related Compounds

| Compound Class | Assay | Result | Reference |

| Dichlorophenoxy acetic acid-thiazolidinone | Carrageenan-induced paw edema | 81.14% inhibition (5h) | [9] |

| Dichlorophenoxy acetic acid-thiazolidinone | COX-2 Inhibition | 68.32% reduction | [9] |

| Dichlorophenoxy acetic acid-thiazolidinone | TNF-α Suppression | 70.10% suppression | [1][9] |

| Phenyl thiazole derivatives | Carrageenan-induced paw edema | "Appreciable activity" | [8] |

| Phenoxy acetic acid derivatives | Carrageenan-induced paw edema | 63.35% inhibition (5h) | [6] |

3.1.3 Protocol: In Vivo Carrageenan-Induced Paw Edema Assay This is the standard and most widely used preclinical model for evaluating acute anti-inflammatory activity.[8][10]

-

Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized for at least one week with free access to food and water.

-

Grouping: Divide animals into groups (n=6): a negative control group (vehicle), a positive control group (standard drug like Indomethacin or Nimesulide), and test groups for different doses of the synthesized derivatives.[6][8]

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume immediately after injection (0 hour) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[6][8]

-

Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Anticancer Activity

Thiazole and thiazolidinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[11][12][13]

3.2.1 Target Pathways: Apoptosis Induction and Kinase Inhibition The anticancer effects of these derivatives are often multifactorial. One key mechanism is the induction of apoptosis (programmed cell death), confirmed through methods like DNA fragmentation analysis and flow cytometry.[7] Certain derivatives have been shown to be potent inhibitors of critical signaling kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.[11] The 4-chlorophenyl substituent has been particularly implicated in potent anticancer activity.[7]

3.2.2 Data Summary: In Vitro Cytotoxicity of Related Compounds

| Compound Class | Cell Line | Activity (IC50 / GI50) | Reference |

| Thiazole-hydrazone derivative | MCF-7 (Breast) | IC50 = 2.57 µM | [11] |

| Thiazole-hydrazone derivative | HepG2 (Liver) | IC50 = 7.26 µM | [11] |

| Thiazolidinedione-acetic acid amide | CCRF-CEM (Leukemia) | logGI50 = -6.06 | [14] |

| Thiazolidinedione-acetic acid amide | HL-60(TB) (Leukemia) | logGI50 = -6.53 | [14] |

| Thiazolidinone-furan derivative | Leukemia Cell Lines | "Moderate to strong" | [7] |

3.2.3 Protocol: In Vitro Cytotoxicity MTT Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for screening cytotoxic compounds.

-

Cell Culture: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the culture medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Activity

The thiazole ring is a well-established pharmacophore in antimicrobial agents.[15] Derivatives can exhibit broad-spectrum activity against both bacteria and fungi.

3.3.1 Spectrum of Activity Research has shown that thiazole derivatives are active against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans.[15][16][17] The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.[15]

3.3.2 Data Summary: Antimicrobial Activity of Related Compounds

| Compound Class | Organism | Activity (MIC) | Reference |

| 2,4-disubstituted thiazole | E. coli | 3.92 - 4.23 µg/mL | [15] |

| 2,4-disubstituted thiazole | B. subtilis | 4.51 µg/mL | [15] |

| Thiazole derivative | MRSA | Synergistic with vancomycin | [16] |

| Substituted thiazole | C. albicans | "Distinguished activity" | [17] |

3.3.3 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[16]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly dependent on the nature and position of substituents on both the phenyl ring and the acetic acid side chain.

Influence of Phenyl Ring Substitution

-

Halogens: The presence and position of halogens on the phenyl ring are critical. Dichloro-substitution, as in the core topic, is often associated with high potency.[4] Specifically, a 4-chloro or 2,4-dichloro pattern frequently enhances anticancer and antimicrobial activities.[2][7] This is attributed to favorable electronic properties and the potential for halogen bonding in the target's active site.

-

Electron-donating vs. Electron-withdrawing Groups: SAR studies have shown that electron-donating groups (e.g., methoxy) can increase antibacterial activity, while electron-withdrawing groups (e.g., nitro) may enhance antifungal activity.[2] For anticancer activity, the effect is target-dependent, but electron-donating groups at the para-position of a substituted aryl ring have been shown to play a dominant role.[7]

Role of the Acetic Acid Moiety and its Derivatives

-

Free Acid: The carboxylic acid group is crucial for anti-inflammatory activity, particularly for COX inhibition, where it mimics the arachidonic acid substrate.[5]

-

Amides and Esters: Conversion of the carboxylic acid to an amide or ester can have profound effects. In some cases, amidation leads to highly potent anticancer compounds, suggesting a different binding mode or improved cellular uptake compared to the parent acid.[7][14] This derivatization provides a key strategy for modulating the therapeutic profile, potentially shifting activity from anti-inflammatory to anticancer.

Caption: Key structure-activity relationship summary.

Conclusion and Future Perspectives

Derivatives of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid represent a highly versatile and promising scaffold for drug discovery. The strategic combination of the dichlorophenyl moiety, the thiazole core, and the acetic acid side chain provides a powerful platform for developing novel therapeutics. The existing literature strongly supports their potential as potent anti-inflammatory agents via COX-2 inhibition, as cytotoxic anticancer agents through apoptosis induction, and as effective antimicrobial compounds.

Future research should focus on several key areas:

-

Lead Optimization: Systematic modification of the scaffold to improve potency, selectivity, and drug-like properties. This includes exploring a wider range of substitutions on the phenyl ring and derivatizing the acetic acid moiety to fine-tune activity.

-

Mechanism Deconvolution: For anticancer and antimicrobial activities, further studies are needed to precisely identify the molecular targets and pathways involved.

-

In Vivo Efficacy and Safety: Promising lead compounds must be advanced into more complex in vivo models to evaluate their efficacy, pharmacokinetics, and toxicology profiles.

-

Repurposing: Given the diverse activities, exploring derivatives against other therapeutic targets, such as neurodegenerative diseases or metabolic disorders, could yield new opportunities.

This guide provides a foundational understanding of this chemical class, offering both the strategic insights and the practical methodologies required to accelerate research and development in this exciting field.

References

-

Alam, M. S., Hamid, H., et al. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & Medicinal Chemistry Letters. [Link][9]

-

Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry. [Link][14]

-

Alam, M. S., Hamid, H., et al. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. ResearchGate. [Link][1]

-

Prateek, et al. (2020). Synthesis and Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives. World Journal of Pharmaceutical and Medical Research. [Link][8]

-

Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link][2]

-

Shiho, O., et al. (1993). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin. [Link][5]

-

El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link][11]

-

Lindgren, L., et al. (2023). Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry. [Link][4]

-

Nasr, T., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules. [Link][6]

-

Kavitha, C. S., et al. (2010). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. ResearchGate. [Link][12]

-

Kavitha, C. S., et al. (2010). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-2-(5-((5-(4-chlorophenyl)furan-2-yl)me-Kavitha-Basappa/66d03d0012560a6e344155b9a4c58e0a11681a97]([Link]]

-

Mohammed, M. F. H., et al. (2014). Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. European Journal of Pharmaceutical Sciences. [Link][10]

-

Kavitha, C. S., et al. (2010). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry. [Link][7]

-

Al-Ostath, A. I., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. [Link][15]

-

Lesyk, R., et al. (2020). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceutical Chemistry Journal. [Link][13]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link][18]

-

O'Neill, A. M., et al. (2016). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Journal of Antimicrobial Chemotherapy. [Link][16]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link][3]

-

Al-Khazragie, Z. K., et al. (2022). Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline Derivatives. International Journal of Drug Delivery Technology. [Link][19]

-

Al-Amiery, A. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. [Link][20]

-

Zhang, Z., et al. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer’s disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][21]

-

Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link][17]cite: 22]

Sources

- 1. researchgate.net [researchgate.net]

- 2. archives.ijper.org [archives.ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 7. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjpmr.com [wjpmr.com]

- 9. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. impactfactor.org [impactfactor.org]

- 20. mdpi.com [mdpi.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the In Vitro Screening of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid

Foreword: A Strategic Approach to Novel Compound Evaluation

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. The compound 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid belongs to the thiazole class of heterocyclic compounds, a scaffold known for its diverse and potent biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The presence of a dichlorophenyl ring and an acetic acid moiety suggests a potential for interaction with various biological targets. This guide presents a strategic, multi-tiered in vitro screening cascade designed to efficiently characterize the bioactivity of this specific molecule. Our approach is rooted in a philosophy of building a comprehensive biological profile, starting from broad phenotypic assessments and progressively narrowing down to specific molecular mechanisms. This ensures a logical, evidence-based progression, maximizing data output while conserving resources.

Part 1: Foundational Assessment - Cytotoxicity and Therapeutic Index

Before investigating any specific therapeutic activity, it is imperative to establish the compound's cytotoxic profile. This foundational step determines the concentration range for all subsequent assays, ensuring that observed effects are not merely artifacts of cell death. A common and reliable method for this is the MTT assay, which measures mitochondrial reductase activity as an indicator of cell viability[3][4].

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Line Selection: A panel of cell lines should be chosen to represent both cancerous and non-cancerous human tissues. For instance, HeLa (cervical cancer), MCF-7 (breast cancer), and HEK293 (non-cancerous embryonic kidney) cells provide a good initial spectrum[3][4].

-

Cell Seeding: Plate the cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, typically ranging from 0.1 µM to 100 µM. Treat the cells with these concentrations for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against the logarithm of the compound concentration.

| Parameter | Description |

| Cell Lines | HeLa, MCF-7, HEK293 |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Times | 24h, 48h |

| Positive Control | Doxorubicin |

| Negative Control | Vehicle (DMSO) |

| Readout | Absorbance at 570 nm |

| Primary Endpoint | IC50 (Half-maximal Inhibitory Concentration) |

Part 2: Screening for Anti-inflammatory Activity

The structural features of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, particularly the thiazole ring, are suggestive of potential anti-inflammatory properties[2][5]. A logical next step is to investigate its effects on key pathways and mediators of inflammation. Our proposed cascade targets several critical nodes in the inflammatory response.

Caption: A multi-tiered workflow for the in vitro screening of the target compound.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

The arachidonic acid pathway, involving the enzymes COX and LOX, is a central player in inflammation[5]. Screening for inhibition of these enzymes is a classical approach in the search for novel anti-inflammatory agents.

These assays are often performed using commercially available kits that provide the recombinant enzyme, substrate, and detection reagents[6][7].

-

Assay Principle: The COX-2 assay typically measures the peroxidase activity of the enzyme, which generates a fluorescent or colorimetric signal[7]. The 5-LOX assay measures the hydroperoxides produced from the enzymatic reaction.

-

Compound Incubation: The test compound is pre-incubated with the respective enzyme (COX-2 or 5-LOX) in a 96-well plate.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate (arachidonic acid).

-

Signal Detection: After a defined incubation period, the signal is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined. A known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX) should be used as a positive control.

| Assay | COX-2 Inhibition | 5-LOX Inhibition |

| Principle | Fluorometric detection of Prostaglandin G2[7] | Fluorometric detection of hydroperoxides |

| Enzyme Source | Human Recombinant COX-2[7] | Human Recombinant 5-LOX |

| Substrate | Arachidonic Acid | Arachidonic Acid |

| Positive Control | Celecoxib | Zileuton |

| Endpoint | IC50 | IC50 |

Inhibition of TNF-α Release in Macrophages

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine. The ability of a compound to inhibit its release from stimulated immune cells, such as macrophages, is a strong indicator of anti-inflammatory potential[8][9].

-

Cell Culture and Stimulation: The human monocytic cell line THP-1 is differentiated into macrophages using PMA. These cells are then stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α[9].

-

Compound Treatment: The cells are pre-treated with various non-toxic concentrations of the test compound before LPS stimulation.

-

Supernatant Collection: After an incubation period (typically 17 hours), the cell culture supernatant is collected[9].

-

ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial sandwich ELISA kit[8][10]. The assay involves capturing TNF-α with a plate-bound antibody, followed by detection with a biotin-conjugated antibody and a streptavidin-HRP conjugate. The reaction is visualized with a colorimetric substrate.

-

Data Analysis: A standard curve is generated using recombinant TNF-α. The concentration of TNF-α in the treated samples is interpolated from this curve, and the percentage of inhibition is calculated.

Nuclear Factor-kappa B (NF-κB) Translocation Assay

NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF-α. Its activation involves translocation from the cytoplasm to the nucleus. Inhibiting this translocation is a key mechanism for many anti-inflammatory drugs.

Caption: The NF-κB signaling pathway, a potential target for the test compound.

High-content screening (HCS) provides a robust and quantifiable method to assess NF-κB translocation[11].

-

Cell Seeding: HeLa or THP-1 cells are seeded in 96- or 384-well imaging plates.

-

Treatment: Cells are pre-incubated with the test compound for 15 minutes, followed by stimulation with TNF-α or LPS for 35 minutes to induce NF-κB translocation[11].

-